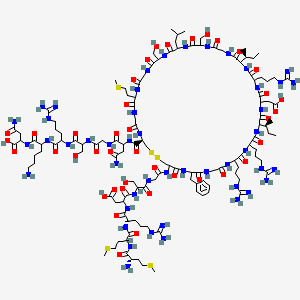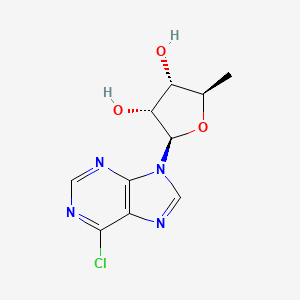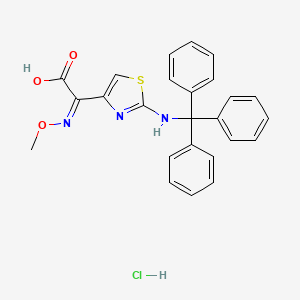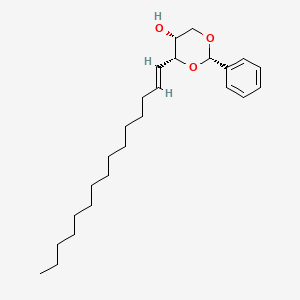![molecular formula C₃₆H₄₄BrO₂P B1142491 [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide CAS No. 1146973-74-1](/img/structure/B1142491.png)
[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C36H44BrO2P and a molecular weight of 619.61 g/mol. It is an off-white to pale yellow solid with a melting point of 84-91°C.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide typically involves the reaction of 2,5-dihydroxy-3,4-dimethylbenzaldehyde with decyltriphenylphosphonium bromide under specific conditions. The reaction is carried out in a suitable solvent such as chloroform or methanol, with slight solubility in these solvents. The reaction mixture is then subjected to purification processes to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, solvent, and purification techniques to achieve high yield and purity.
化学反応の分析
Types of Reactions
[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromide ion can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phosphonium salts, depending on the type of reaction and reagents used.
科学的研究の応用
[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in interrupting the aging process by affecting mitochondrial function.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide involves its interaction with mitochondrial membranes. The compound targets the mitochondria, where it exerts its effects by disrupting the normal function of the electron transport chain. This disruption leads to the generation of reactive oxygen species, which can induce cellular responses related to aging and apoptosis.
類似化合物との比較
Similar Compounds
(10-(2,5-Dihydroxyphenyl)decyl)triphenylphosphonium bromide: Lacks the dimethyl groups on the phenyl ring.
(10-(3,4-Dimethylphenyl)decyl)triphenylphosphonium bromide: Lacks the hydroxyl groups on the phenyl ring.
(10-Phenyl)decyl)triphenylphosphonium bromide: Lacks both hydroxyl and dimethyl groups on the phenyl ring.
Uniqueness
The presence of both hydroxyl and dimethyl groups on the phenyl ring of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide makes it unique. These functional groups contribute to its specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
1146973-74-1 |
|---|---|
分子式 |
C₃₆H₄₄BrO₂P |
分子量 |
619.61 |
IUPAC名 |
10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C36H43O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3,(H-,37,38);1H |
SMILES |
CC1=C(C=C(C(=C1C)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am](/img/new.no-structure.jpg)


![Bis(2,4-cyclopentadien-1-YL)[(4-methylbicyclo[2.2.1]heptane-2,3-diyl)-methylene]titanium](/img/structure/B1142425.png)



